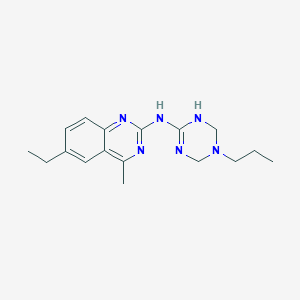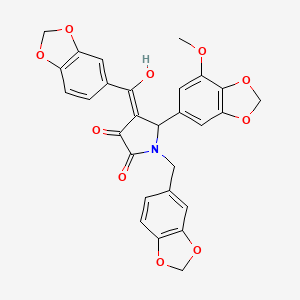![molecular formula C16H8N2O B11041332 2-Oxatricyclo[9.4.0.0(3,8)]pentadeca-1(11),3,5,7,9,12,14-heptaene-5,6-dicarbonitrile](/img/structure/B11041332.png)
2-Oxatricyclo[9.4.0.0(3,8)]pentadeca-1(11),3,5,7,9,12,14-heptaene-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE is a compound belonging to the dibenzo[b,f]oxepine family.
Preparation Methods
The synthesis of 2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE typically involves intramolecular reactions such as the McMurry reaction and aromatic nucleophilic substitution (SNAr). For instance, the diaryl ethers required for the McMurry reaction can be obtained under microwave-assisted conditions by reacting salicylaldehydes with fluorobenzaldehydes without catalysts . The intramolecular McMurry reaction using TiCl4/Zn in THF then yields the target dibenzo[b,f]oxepin system .
Chemical Reactions Analysis
2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like alkoxides or amines.
Scientific Research Applications
2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives have shown antidepressant, anxiolytic, and antipsychotic properties.
Mechanism of Action
The mechanism of action of 2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE involves its interaction with microtubules. Microtubules are dynamic polymers essential for various cellular processes, including morphogenesis, motility, and chromosome segregation during mitosis. By inhibiting microtubule dynamics, the compound can arrest the cell cycle, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE include other dibenzo[b,f]oxepine derivatives such as:
Bauhinoxepin A: Isolated from Bauhinia saccocalyx, it shows antimycobacterial activity.
Bauhiniastatin 1: Exhibits significant growth inhibition activity against several human cancer lines.
Bulbophylol B: Displays cytotoxicity against human epithelial carcinoma and leukemia cell lines.
These compounds share the dibenzo[b,f]oxepine scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of 2-CYANODIBENZO[B,F]OXEPIN-3-YL CYANIDE in its applications and effects.
Properties
Molecular Formula |
C16H8N2O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
benzo[b][1]benzoxepine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H8N2O/c17-9-13-7-12-6-5-11-3-1-2-4-15(11)19-16(12)8-14(13)10-18/h1-8H |
InChI Key |
BHOIJLPCSDPZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3O2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041250.png)
![2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11041257.png)
![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)
![4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11041267.png)
![4,4,6,9-tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041269.png)
![1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine](/img/structure/B11041277.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11041287.png)
![1-cycloheptyl-4-(3,4-dimethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11041300.png)


![5-[(difluoroacetyl)amino]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11041316.png)

![Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11041328.png)
![3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B11041331.png)
